molecular formula C13H8ClFO B167734 2-Chloro-4'-fluorobenzophenone CAS No. 1806-23-1

2-Chloro-4'-fluorobenzophenone

Cat. No. B167734
CAS RN: 1806-23-1
M. Wt: 234.65 g/mol
InChI Key: DODIKYQYCCFWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4’-fluorobenzophenone is a chemical compound with the linear formula C13H8ClFO . It has a molecular weight of 234.66 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-fluorobenzophenone consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . For a more detailed analysis, you may refer to spectroscopic studies which provide insights into the vibrational frequencies, infrared intensities, and Raman activities of this compound.


Physical And Chemical Properties Analysis

2-Chloro-4’-fluorobenzophenone has a molecular weight of 234.66 . More detailed physical and chemical properties can be obtained from spectroscopic studies and other resources .

Scientific Research Applications

Vibrational Spectroscopy and Thermodynamic Properties

2-Chloro-4'-fluorobenzophenone has been studied using vibrational spectroscopy techniques like FT-Raman and FT-IR. This research provided insights into the molecular geometries, vibrational frequencies, and thermodynamic properties of the compound at different temperatures (Chaitanya et al., 2011).

Spectral Analysis and Chemical Reactivity

The compound's spectral data have been analyzed to understand its molecular geometry and chemical reactivity. This research offers valuable information for its potential applications in various chemical processes (Satheeshkumar et al., 2017).

Polymer Research

2-Chloro-4'-fluorobenzophenone has been used in the synthesis of polymers, such as in the creation of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes. This demonstrates its utility in advanced material science and engineering applications (Ghassemi et al., 2004).

Anticancer Activity

In the field of medicinal chemistry, derivatives of 2-Chloro-4'-fluorobenzophenone have been synthesized and evaluated for potential anticancer activity. This highlights its relevance in the development of new pharmaceutical compounds (Cortez-Maya et al., 2012).

Environmental Applications

The compound has also been investigated in environmental studies, such as in the anaerobic transformation of phenol to benzoate, where its derivatives were used to elucidate the transformation mechanism (Genthner et al., 1989).

Polymerization and Photochemistry

2-Chloro-4'-fluorobenzophenone has been used in studies focusing on polymerization reactions and photochemistry. These studies contribute to our understanding of its behavior in various chemical reactions and its potential application in photochemical processes (Leslie et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-4’-fluorobenzophenone was not found in the search results, general safety measures for handling chemicals should always be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODIKYQYCCFWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061983
Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-fluorobenzophenone

CAS RN

1806-23-1
Record name (2-Chlorophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1806-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, (2-chlorophenyl)(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4'-fluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-4'-FLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5N5MA34F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Chloro-4'-fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4'-fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4'-fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-4'-fluorobenzophenone

Citations

For This Compound
27
Citations
K Chaitanya, C Santhamma, BM Heron… - Vibrational …, 2011 - Elsevier
… The FT-Raman (3500–100 cm −1 ) and FT-IR (4000–450 cm −1 ) spectra of 2-chloro-4-fluorobenzophenone were recorded in the solid phase. Density functional theory calculations …
Number of citations: 10 www.sciencedirect.com
C Zhang, ZY Wang - Macromolecules, 1993 - ACS Publications
… To the resulting solution was added 2-chloro-4'-fluorobenzophenone (10.56 g, 45 mmol) and the reaction mixture was then heated at 80-90 C for anotherhour. The mixture was cooled …
Number of citations: 13 pubs.acs.org
PI Petkov, C Kuseva, S Kotov, M Honma… - Computational …, 2019 - Elsevier
… All structural analogues of 2-chloro-4-fluorobenzophenone are found to be Ames negative. … , 2-chloro-4-fluorobenzophenone is assigned to be non-mutagenic in the Ames test. …
Number of citations: 2 www.sciencedirect.com
T Touge, H Nara, M Fujiwhara, Y Kayaki… - Journal of the …, 2016 - ACS Publications
… Transfer hydrogenation of 2,4′-dichloro- and 2-chloro-4′-fluorobenzophenone furnished the corresponding unsymmetrical diarylmethanols in high yields and 97% ee (entries 12 and …
Number of citations: 113 pubs.acs.org
P Field - Organofluorine Chemistry: Principles and Commercial …, 1994 - Springer
… chloride as a precursor for other 2-substituted benzophenones: 2-amino-5-chloro-2'-fluorobenzophenone for the production of flunitrazepam, 2-chloro-4'-fluorobenzophenone, and 4-…
Number of citations: 3 link.springer.com
ZY Wang, C Zhang, F Arnoux - Macromolecules, 1994 - ACS Publications
… To the resulting solution was added 2-chloro-4'-fluorobenzophenone (50.0 g, 167.5 mmol) in one portion. After addition, the mixture turned from a deep red to a coffee color. The …
Number of citations: 16 pubs.acs.org
ZY Wang, C Zhang - Macromolecules, 1992 - ACS Publications
… for poly(arylene ether ketone)s,2,2'-bis(4-fluorobenzoyl)biphenyl (l),5a*b was synthesized by nickel(0)-catalyzed coupling of commercially available 2-chloro4'-fluorobenzophenone in …
Number of citations: 20 pubs.acs.org
K Arulaabaranam, S Muthu, G Mani… - Analytical Chemistry …, 2022 - Taylor & Francis
… Vibrational assignment of the spectral data and thermodynamic properties of 2-chloro4-fluorobenzophenone using DFT quantum chemical calculations. J. Vibrat. …
Number of citations: 3 www.tandfonline.com
D Yamini, D Mangalaraj, V Ramakrishnan - Spectrochimica Acta Part A …, 2013 - Elsevier
… FT-Raman and FT-IR spectral investigations have been carried out in 2-chloro-4-fluorobenzophenone using DFT quantum chemical calculations [9]. …
Number of citations: 1 www.sciencedirect.com
K Chaitanya, C Santhamma, KV Prasad… - Journal of Atomic and …, 2012 - global-sci.com
… In order to obtain the normal modes in a molecular coordinate system, local symmetry coordinates for 2-chloro-4-fluorobenzophenone were defined as recommended by Fogarasi and …
Number of citations: 36 www.global-sci.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.